2-Oxononanoate, specifically 8-amino-7-oxononanoate, is a significant intermediate in the biosynthesis of biotin, a crucial vitamin for various biological functions. This compound is synthesized through specific enzymatic reactions involving various substrates, primarily in bacteria. The study of 8-amino-7-oxononanoate is essential for understanding biotin synthesis pathways and their implications in microbial metabolism and potential therapeutic applications.
8-Amino-7-oxononanoate is primarily derived from the enzymatic activity of 8-amino-7-oxononanoate synthase, which catalyzes its formation from L-alanine and pimeloyl-CoA. This enzyme is conserved across various species, including Escherichia coli and Bacillus subtilis, indicating its fundamental role in biotin biosynthesis .
8-Amino-7-oxononanoate falls under the category of amino acids and oxoacids. It is classified as an intermediate in the metabolic pathway leading to the synthesis of biotin, which is also known as vitamin H or B7. The compound is crucial for the synthesis of coenzymes involved in carboxylation reactions.
The synthesis of 8-amino-7-oxononanoate occurs through a decarboxylative condensation reaction catalyzed by 8-amino-7-oxononanoate synthase. The reaction involves L-alanine and pimeloyl-CoA as substrates, leading to the formation of 8(S)-amino-7-oxononanoate, carbon dioxide, and coenzyme A .
The enzymatic reaction mechanism involves several key steps:
The molecular structure of 8-amino-7-oxononanoate features a long carbon chain with an amino group and a keto group. Its structural formula can be represented as follows:
This indicates that it consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms.
The compound's molecular weight is approximately 173.23 g/mol. Its structure plays a critical role in its biochemical function, particularly in its interaction with enzymes involved in biotin synthesis .
8-Amino-7-oxononanoate participates in several biochemical reactions:
The reaction conditions are typically mild, requiring specific pH levels and temperatures conducive to enzyme activity. The efficiency and specificity of the enzyme ensure high yields of 8-amino-7-oxononanoate under optimal conditions .
The mechanism by which 8-amino-7-oxononanoate is synthesized involves several stages:
Studies have shown that variations in substrate concentration and enzyme activity significantly affect the yield of 8-amino-7-oxononanoate, highlighting its sensitivity to reaction conditions .
8-Amino-7-oxononanoate appears as a white crystalline solid at room temperature. Its solubility in water suggests it can easily participate in biological reactions.
The compound exhibits typical reactivity associated with amino acids and oxoacids, including:
Relevant data indicates that it maintains stability under physiological conditions but may degrade under extreme pH or temperature conditions .
8-Amino-7-oxononanoate has significant implications in research related to:
8-Amino-7-oxononanoate synthase (AONS; EC 2.3.1.47) catalyzes the foundational condensation reaction in biotin biosynthesis, producing 8-amino-7-oxononanoate (AON) from L-alanine and pimeloyl-CoA. This reaction represents the first committed step in the biotin (vitamin B7/H) pathway, essential for carboxylation reactions in all domains of life [1] [4]. As a member of the α-oxoamine synthase family, AONS initiates the assembly of biotin's heterocyclic rings by generating the C9 backbone structure that undergoes subsequent transformations—sulfur insertion and ring closure—to form the complete biotin molecule [4].
Genetic studies in Escherichia coli and Bacillus subtilis confirm that AONS (encoded by the bioF gene) is indispensable for endogenous biotin production. Organisms lacking functional AONS exhibit biotin auxotrophy, unable to grow without exogenous biotin supplementation [1] [9]. This metabolic step is particularly significant in plants and microorganisms, which synthesize biotin de novo, making AONS a potential target for herbicidal or antimicrobial agents that would minimally impact mammals dependent on dietary biotin [4].
Table 1: Biotin Biosynthesis Pathway Enzymes
Enzyme | Gene | Reaction | Product |
---|---|---|---|
8-Amino-7-oxononanoate synthase | bioF | Condensation of L-alanine + pimeloyl-CoA | 8-Amino-7-oxononanoate |
7,8-Diaminopelargonic acid synthase | bioA | Transamination | 7,8-Diaminononanoate |
Dethiobiotin synthetase | bioD | ATP-dependent carboxylation | Dethiobiotin |
Biotin synthase | bioB | Sulfur insertion | Biotin |
AONS operates through a pyridoxal 5'-phosphate (PLP)-dependent mechanism characterized by multistep stereochemical transformations. The catalytic cycle begins with PLP covalently bound to a conserved active-site lysine residue (Lys236 in E. coli) forming an internal aldimine. L-alanine displaces this linkage, generating an external aldimine intermediate [4] [9]. Crucially, the Cα-H bond of this aldimine is cleaved stereospecifically (proton abstraction from the Si-face), yielding a quinonoid carbanion stabilized by the PLP cofactor’s electron-sink capacity [9].
This nucleophilic carbanion attacks pimeloyl-CoA’s thioester carbonyl carbon (Si-face attack), forming a β-keto acid intermediate with concomitant CoA release. Subsequent decarboxylation generates a second quinonoid species, which is protonated (Re-face) to yield the AON-PLP external aldimine. Transaldimination with Lys236 releases AON and regenerates the internal aldimine [4] [9]. The reaction’s overall stereochemistry involves:
Key catalytic residues orchestrating this process include:
Table 2: Catalytic Residues in E. coli AONS
Residue | Role | Mechanistic Contribution |
---|---|---|
Lys236 | Covalent catalysis, proton shuttle | Forms internal/external aldimines; proton transfer |
His133 | Electrostatic stabilizer, proton shuttle | PLP ring stacking; acid/base catalysis |
Asp204 | Electrostatic stabilizer | Polarizes pyrimidine nitrogen |
His207 | Proton shuttle, electrostatic stabilizer | Decarboxylation step facilitation |
Asn47 | Electrostatic stabilizer | Stabilizes carboxylate intermediate |
AONS exhibits stringent substrate selectivity for its physiological substrates: L-alanine and pimeloyl-CoA (heptanedioyl-CoA). Kinetic analyses reveal a sequential ordered mechanism where L-alanine binds first, inducing conformational changes that prime the active site for pimeloyl-CoA binding [4] [9]. The enzyme’s affinity for L-alanine (Kₘ ≈ 0.2–0.5 mM) exceeds that for pimeloyl-CoA (Kₘ ≈ 25–50 µM in Bacillus sphaericus; ≈25 µM in E. coli), reflecting differing catalytic efficiencies across bacterial species [4] [9].
Structural determinants of specificity include:
Notably, engineered AONS variants (e.g., Thermus thermophilus ThAOS V79A) demonstrate broadened substrate tolerance, accepting non-canonical substrates like glycine, L-serine, and shorter acyl-CoA analogs (acetyl-/hexanoyl-CoA) [3]. Such flexibility underscores the potential for biocatalytic repurposing of AONS enzymes in synthetic biology for producing novel α-aminoketones. Nevertheless, wild-type enzymes exhibit minimal activity against substrates deviating from physiological norms—e.g., B. subtilis AONS cannot utilize pimeloyl-ACP, relying strictly on pimeloyl-CoA [9].
Table 3: Kinetic Parameters of AONS Across Species
Organism | Substrate | Kₘ (µM) | kₘₐₜ (s⁻¹) | kₘₐₜ/Kₘ (M⁻¹s⁻¹) |
---|---|---|---|---|
Escherichia coli | L-Alanine | 500 | 4.2 | 8,400 |
Pimeloyl-CoA | 25 | 4.0 | 160,000 | |
Bacillus sphaericus | L-Alanine | 200 | 9.5 | 47,500 |
Pimeloyl-CoA | 1 | 9.8 | 9,800,000 | |
Thermus thermophilus (V79A variant) | Glycine | 850 | 1.8 | 2,118 |
The α-oxoamine synthase family—encompassing AONS, 5-aminolevulinate synthase (ALAS), serine palmitoyltransferase (SPT), and 2-amino-3-oxobutyrate CoA ligase (KBL)—shares a deep evolutionary conservation rooted in common structural and mechanistic features. All members utilize PLP-dependent decarboxylative condensation to form C–C bonds between amino acids and acyl-CoA thioesters [3] [5] [9]. Phylogenetic analyses indicate these enzymes diverged from an ancestral scaffold likely resembling AlmA—an antibiotic-synthesizing enzyme in Streptomyces that produces alaremycin precursors. Ancestral sequence reconstruction suggests AlmA-like proteins served as "evolutionary seeds" for primary metabolic enzymes like ALAS [5].
Key conserved elements include:
Despite low sequence identity (often <30%), the core fold of α-oxoamine synthases is remarkably preserved. X-ray structures of AONS reveal its alignment with subgroup II PLP-dependent enzymes like aminotransferases, featuring a large N-terminal domain and a smaller C-terminal domain enclosing the active site [9]. Functional divergence arose via subtle modifications:
This evolutionary plasticity enabled α-oxoamine synthases to integrate into disparate metabolic pathways—biotin (AONS), heme (ALAS), and sphingolipid (SPT) biosynthesis—while retaining core reaction mechanics. Such conservation underscores their fundamental biochemical role in cellular metabolism.
Table 4: Functional Diversity in the α-Oxoamine Synthase Family
Enzyme | Organism | Physiological Role | Substrates | Product |
---|---|---|---|---|
8-Amino-7-oxononanoate synthase (AONS) | Bacteria, plants | Biotin biosynthesis | L-Alanine + pimeloyl-CoA | 8-Amino-7-oxononanoate |
5-Aminolevulinate synthase (ALAS) | Animals, α-proteobacteria | Heme biosynthesis | Glycine + succinyl-CoA | 5-Aminolevulinic acid |
Serine palmitoyltransferase (SPT) | Eukaryotes, some bacteria | Sphingolipid biosynthesis | L-Serine + palmitoyl-CoA | 3-Ketodihydrosphingosine |
AlmA | Streptomyces spp. | Alaremycin antibiotic biosynthesis | Glycine + malonyl-CoA | Alaremycin precursor |
Concluding Remarks
2-Oxononanoate derivatives, particularly 8-amino-7-oxononanoate, exemplify how conserved enzymatic mechanisms underpin specialized metabolic pathways. AONS’s PLP-dependent catalysis—marked by stereochemical precision and substrate specificity—highlights the elegance of evolutionary solutions to biochemical challenges. The enzyme’s position within the broader α-oxoamine synthase family illustrates how nature repurposes core reaction frameworks across metabolism. Ongoing research into AONS engineering and evolution promises not only deeper mechanistic insights but also novel biocatalysts for synthesizing pharmacologically relevant molecules.
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